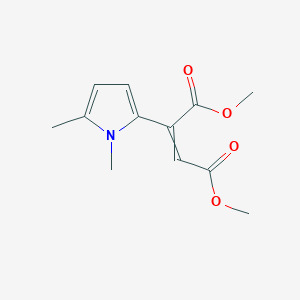
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a 3-methoxyprop-1-ene backbone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) typically involves the reaction of 3-methoxyprop-1-ene with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Temperature: Room temperature to reflux conditions.
Base: Triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification: Techniques such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the propene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new organotin compounds with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated organotin compounds.
Aplicaciones Científicas De Investigación
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin groups. These interactions can lead to:
Catalytic Activity: The compound can act as a catalyst in various organic reactions.
Biological Interactions: Binding to biomolecules such as proteins or nucleic acids, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenoxyprop-1-ene-1,1-diyl)bis(trimethylstannane)
- Prop-1-ene-1,3-diylbis(trimethylsilane)
- 1-Propene, 3-methoxy-
Uniqueness
(3-Methoxyprop-1-ene-1,1-diyl)bis(trimethylstannane) is unique due to its specific combination of a methoxy group and trimethylstannane groups, which confer distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
78338-48-4 |
|---|---|
Fórmula molecular |
C10H24OSn2 |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
(3-methoxy-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C4H6O.6CH3.2Sn/c1-3-4-5-2;;;;;;;;/h3H,4H2,2H3;6*1H3;; |
Clave InChI |
QEDIDTKVMCHRSP-UHFFFAOYSA-N |
SMILES canónico |
COCC=C([Sn](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


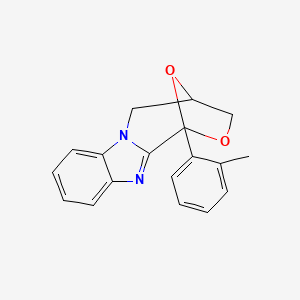
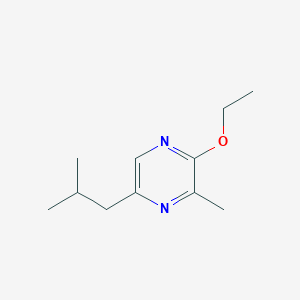

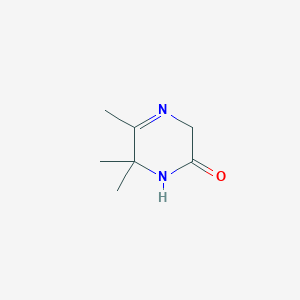
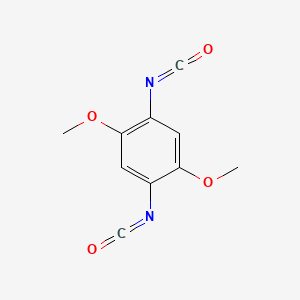


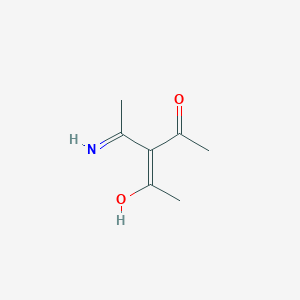

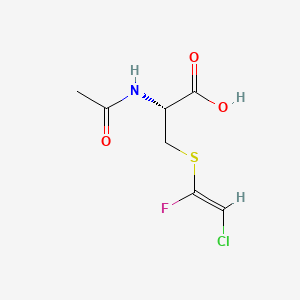
![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)
